molecular formula C12H16O2 B13601513 3-(2,6-dimethylphenyl)butanoic Acid

3-(2,6-dimethylphenyl)butanoic Acid

Cat. No.: B13601513
M. Wt: 192.25 g/mol
InChI Key: FPRYRJJBUOSZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2,6-dimethylphenyl)butanone or this compound derivatives.

    Reduction: Formation of 3-(2,6-dimethylphenyl)butanol.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

3-(2,6-Dimethylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylphenyl)propanoic acid
  • 3-(2,6-Dimethylphenyl)pentanoic acid
  • 3-(2,6-Dimethylphenyl)hexanoic acid

Comparison

3-(2,6-Dimethylphenyl)butanoic acid is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-5-4-6-9(2)12(8)10(3)7-11(13)14/h4-6,10H,7H2,1-3H3,(H,13,14)

InChI Key

FPRYRJJBUOSZGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.